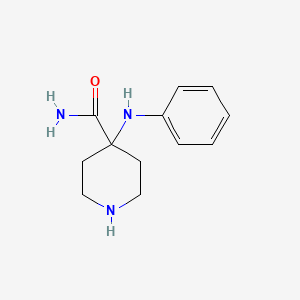

4-Anilinopiperidine-4-carboxamide

Description

Structural Classification within Piperidine-Based Compounds

From a chemical standpoint, 4-Anilinopiperidine-4-carboxamide belongs to the broad class of piperidine-based compounds. The core of its structure is a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. What distinguishes this compound is the presence of two key functional groups attached to the same carbon atom (C4) of the piperidine ring: an anilino group (-NHPh) and a carboxamide group (-C(=O)NH2). nih.gov This specific arrangement at the 4-position of the piperidine ring is a defining characteristic of the 4-anilidopiperidine class of compounds. nih.govcapes.gov.br

The presence of both a basic nitrogen in the piperidine ring and an aromatic anilino group are crucial features that influence its chemical properties and biological activity. nih.gov The carboxamide group further adds to the molecule's functionality and potential for interaction with biological targets. nih.gov

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Piperidine Ring |

| Substituent at C4 | Anilino Group |

| Substituent at C4 | Carboxamide Group |

| Chemical Formula | C12H17N3O |

| Molecular Weight | 219.28 g/mol |

| Source: PubChem CID 96428 nih.gov |

Significance in Medicinal Chemistry and Drug Discovery Research

The primary significance of this compound in medicinal chemistry lies in its role as a key intermediate and structural analogue in the synthesis of potent opioid analgesics, most notably fentanyl and its derivatives. federalregister.govwikipedia.org The 4-anilidopiperidine scaffold is the core pharmacophore responsible for the potent analgesic activity of fentanyl and related compounds. nih.govnih.gov

Research in this area has extensively explored how modifications to the 4-anilidopiperidine structure influence binding affinity and activity at opioid receptors, particularly the mu (μ) and delta (δ) opioid receptors. nih.govnih.gov While this compound itself is not a potent opioid, its derivatives, where the piperidine nitrogen and the anilino nitrogen are appropriately substituted, can exhibit high affinity and efficacy at these receptors. nih.gov

The study of compounds like this compound and its analogues has been instrumental in developing structure-activity relationships (SAR) for the 4-anilidopiperidine class of opioids. nih.gov This knowledge is crucial for designing new analgesics with improved therapeutic profiles, such as enhanced potency, selectivity, and reduced side effects. nih.gov

Beyond its connection to opioids, the piperidine-4-carboxamide moiety is also found in other classes of biologically active molecules. For instance, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been investigated as inhibitors of human carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. nih.gov

Historical Context and Evolution within the 4-Anilidopiperidine Class

The story of the 4-anilidopiperidine class of compounds is intrinsically linked to the quest for potent and safe analgesics. The development of this class began in the mid-20th century, with the synthesis of fentanyl by Paul Janssen in 1959 marking a pivotal moment. wikipedia.orgnih.gov Fentanyl's remarkable potency, several hundred times that of morphine, spurred intense research into its structural analogues. nih.gov

Early synthetic routes to fentanyl and its derivatives often involved multi-step processes. google.com The synthesis of 4-anilidopiperidine derivatives has evolved over time, with researchers developing more efficient methods. researchgate.netnih.govresearchgate.net For example, the Strecker condensation of a piperidone with aniline (B41778) and cyanide to form an α-aminonitrile, followed by hydrolysis to the corresponding amide, is a common synthetic strategy. google.comresearchgate.net

The evolution of the 4-anilidopiperidine class has been driven by the desire to understand the molecular requirements for opioid receptor interaction and to develop new therapeutic agents. nih.govcapes.gov.br This has led to the synthesis of a vast number of analogues with modifications at various positions of the 4-anilidopiperidine scaffold. nih.govnih.gov These studies have provided valuable insights into the pharmacophore of these potent analgesics and have guided the development of newer generations of opioid drugs. nih.govcapes.gov.brnih.gov

Due to its utility in the synthesis of fentanyl and its analogues, 4-anilinopiperidine and its derivatives, including amides and carbamates, have also come under regulatory scrutiny as precursor chemicals. federalregister.govoas.orgfederalregister.gov

Structure

3D Structure

Properties

CAS No. |

37603-23-9 |

|---|---|

Molecular Formula |

C12H17N3O |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-anilinopiperidine-4-carboxamide |

InChI |

InChI=1S/C12H17N3O/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H2,13,16) |

InChI Key |

WAIIZELGDHTPRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(=O)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Anilinopiperidine 4 Carboxamide and Its Derivatives

Foundational Synthetic Routes to the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is a foundational structure in the synthesis of a range of pharmaceutical compounds. Several methods have been developed for its construction, each with distinct precursors and reaction conditions. The most prominent of these are the Janssen, Siegfried, and Gupta methods.

Janssen Method Principles for 4-Anilinopiperidine Synthesis

The original synthetic pathway, known as the Janssen method, utilizes 4-piperidone (B1582916) as a key starting material. nih.govresearchgate.net In this route, 4-piperidone serves as a precursor to benzylfentanyl, which is then converted to norfentanyl. nih.govresearchgate.net Norfentanyl, the immediate precursor in this pathway, undergoes a final reaction step to yield the desired product. nih.govresearchgate.net While historically significant, the Janssen method was initially considered to be complex and beyond the capabilities of most clandestine laboratory operators. federalregister.gov However, it has seen renewed use with benzylfentanyl as the starting precursor. federalregister.govresearchgate.net

Siegfried Method Principles for 4-Anilinopiperidine Synthesis

Similar to the Janssen method, the Siegfried method also commences with 4-piperidone as an early-stage precursor. nih.gov In this pathway, 4-piperidone is used to synthesize N-phenethyl-4-piperidone (NPP). nih.govresearchgate.net NPP is then converted to 4-anilino-N-phenethylpiperidine (ANPP). nih.govresearchgate.net The Siegfried route was a prevalent method for some time, particularly in clandestine laboratories. researchgate.net

Gupta Method Principles for 4-Anilinopiperidine Synthesis

The Gupta method presents an alternative pathway where 4-anilinopiperidine is a key, isolated precursor. researchgate.netwikipedia.org This method also starts with 4-piperidone, which is reacted with aniline (B41778) in a reducing environment to produce 4-anilinopiperidine. google.comfederalregister.gov One specific protocol involves reacting 4-piperidone hydrochloride monohydrate with aniline in the presence of zinc and 90% acetic acid. google.com The resulting 4-anilinopiperidine can then be further reacted, for example with a phenethyl halide, to form ANPP. google.com This method is notable as it offers a more direct route to 4-anilinopiperidine compared to its role as an intermediate in other pathways.

Alternative Synthetic Pathways and Precursor Utilization

Beyond the three main methods, other synthetic strategies and precursor variations exist. For instance, 4-anilinopiperidine can serve as a direct precursor to ANPP, bypassing the need for NPP. federalregister.govresearchgate.net This conversion can be achieved in a single reaction step, making it an efficient alternative. federalregister.gov The choice of precursors is often influenced by their availability and regulatory control. The use of "pre-precursors," or chemicals that are precursors to already controlled substances, is a noted strategy to circumvent regulations. researchgate.net

| Synthetic Method | Key Precursors | Intermediate Products |

| Janssen Method | 4-Piperidone | Benzylfentanyl, Norfentanyl |

| Siegfried Method | 4-Piperidone | N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP) |

| Gupta Method | 4-Piperidone, Aniline | 4-Anilinopiperidine (isolated) |

| Alternative Pathway | 4-Anilinopiperidine | 4-anilino-N-phenethylpiperidine (ANPP) |

Targeted Synthesis of 4-Anilinopiperidine-4-carboxamide Derivatives

The synthesis of this compound and its derivatives often involves the strategic introduction of a carboxamide group at the 4-position of the piperidine (B6355638) ring. A key reaction in this process is the Strecker-type condensation.

Strecker-Type Condensation in Piperidone Derivatization

The Strecker synthesis is a powerful method for the preparation of α-amino acids and their derivatives. wikipedia.org In the context of piperidone derivatization, a Strecker-type condensation can be employed to introduce the 4-carboxamide functionality.

An established route involves the reaction of a 1-substituted-4-piperidone with aniline and a cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN), in a Strecker-type addition. nih.govresearchgate.net This reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of this nitrile group yields the corresponding carboxamide. nih.gov

For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN has been shown to produce the corresponding anilino-nitrile in high yield (approximately 90%). researchgate.net This anilino-nitrile can then be selectively hydrolyzed using concentrated sulfuric acid to give the desired anilino-amide. researchgate.net

Another documented synthesis starts with 1-(2-phenylethyl)-4-piperidone, which undergoes a Strecker addition with aniline and KCN to form the α-phenylamino nitrile. nih.gov Hydrolysis of this nitrile then furnishes the carboxamide. nih.gov However, the conversion of the nitrile to the amide can be a low-yield step in some instances. nih.gov

The general mechanism of the Strecker synthesis involves the initial formation of an imine or iminium ion from the ketone (piperidone) and the amine (aniline), which is then attacked by the cyanide nucleophile to form the α-aminonitrile. youtube.com The final step is the hydrolysis of the nitrile to the carboxamide or carboxylic acid. youtube.com

| Starting Material (Piperidone) | Reagents for Strecker Condensation | Intermediate Product | Final Product (after hydrolysis) |

| 1-Benzylpiperidin-4-one | Aniline, HCN | 1-Benzyl-4-phenylamino-4-cyanonitrile | 1-Benzyl-4-phenylamino-4-carboxamide |

| 1-(2-Phenylethyl)-4-piperidone | Aniline, KCN | 1-(2-Phenylethyl)-4-phenylamino-4-cyanonitrile | 1-(2-Phenylethyl)-4-phenylamino-4-carboxamide |

Ugi Reaction Applications for 4-Aminopiperidine-4-carboxylic Acid Derivatives

The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful and efficient tool for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. capes.gov.brresearchgate.net This one-pot reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acetamido carboxamide structures. researchgate.netnih.govmdpi.com The inherent high atom economy and the formation of only water as a byproduct make it an attractive and sustainable synthetic method. nih.gov

A key advantage of the Ugi reaction is its modularity, allowing for the independent variation of each of the four components, which facilitates the creation of diverse chemical libraries. nih.gov In the context of this compound derivatives, the Ugi reaction has been successfully employed to synthesize precursors for potent analgesics like carfentanil and remifentanil, often with improved yields and shorter reaction times compared to traditional methods. capes.gov.brresearchgate.net For instance, a two-step sequence involving an Ugi reaction has been developed for the preparation of various 4-aminopiperidine-4-carboxylic acid derivatives. capes.gov.br

The typical components for synthesizing carfentanil amide analogues via the Ugi reaction include an N-alkylpiperidone, aniline, propionic acid, and various aliphatic isocyanides. nih.gov This approach has been used to create a library of bis-amide analogues of carfentanil. nih.gov

Table 1: Ugi Reaction for the Synthesis of Carfentanil Amide Analogues nih.gov

| Ketone Component | Amine Component | Carboxylic Acid Component | Isocyanide Component |

| N-Alkylpiperidones | Aniline | Propionic Acid | Various Aliphatic Isocyanides |

The reaction mechanism proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. Nucleophilic attack by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement, yields the final bis-amide product. nih.gov

Acylation Reactions for N-Substituted Anilides

Acylation of the aniline nitrogen is a crucial step in the synthesis of many biologically active this compound derivatives. This transformation introduces a key structural feature that significantly influences the pharmacological properties of the final compounds.

A common method involves the acylation of a 4-anilino-4-piperidinecarboxylate precursor. For example, the acylation of methyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate with propionyl chloride can yield the corresponding N-propionylated product in good yields (70-80%). researchgate.net Similarly, propionic anhydride (B1165640) can be used for this transformation. nih.gov However, the choice of acylation conditions is critical, as harsh methods can lead to undesirable side reactions. For instance, refluxing an amine with neat propionic anhydride has been shown to cause the removal of a tert-butyl ester protecting group. nih.gov In contrast, using propionyl chloride in the presence of a non-nucleophilic base like Hünig's base can provide the desired acylated product without cleaving the protecting group, achieving yields around 60%. nih.gov

In some synthetic routes, the acylation is performed on a 4-anilinopiperidine (4-ANPP) intermediate. The conversion of 4-anilino-N-phenethylpiperidine to fentanyl is achieved by reacting it with propionyl chloride in the presence of a halogenated hydrocarbon. google.com

Table 2: Comparison of Acylation Conditions

| Acylating Agent | Substrate | Base/Conditions | Yield | Reference |

| Propionyl chloride | Methyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate | Dichloroethane, reflux | 70-80% | researchgate.net |

| Propionic anhydride | N-tert-butyl-4-anilinopiperidine-4-carboxylate | Reflux | Deprotection observed | nih.gov |

| Propionyl chloride | N-tert-butyl-4-anilinopiperidine-4-carboxylate | Hünig's base | 60% | nih.gov |

| Propionyl chloride | 4-anilino-N-phenethylpiperidine | Halogenated hydrocarbon | Not specified | google.com |

N-Debenzylation Strategies and Optimization

The benzyl (B1604629) group is a frequently used protecting group for the piperidine nitrogen in the synthesis of this compound derivatives. Its removal, or N-debenzylation, is a critical final step in many synthetic sequences.

Catalytic hydrogenolysis is a widely employed method for N-debenzylation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂), under a hydrogen atmosphere. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields, often approaching quantitative conversion. researchgate.net For instance, the catalytic N-debenzylation of methyl 1-benzyl-4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been optimized to yield the debenzylated product in near quantitative amounts. researchgate.net However, challenges can arise, particularly in complex molecules, where the reaction may not be reproducible, leading to starting material recovery or undesired side reactions like the reduction of other functional groups. nih.gov The addition of an acid, such as acetic acid, has been found to facilitate the N-debenzylation of certain N-Boc and N-benzyl double-protected aminopyridine derivatives. nih.gov

Alternative, non-hydrogenolysis methods for N-debenzylation have also been explored. One such method involves treating the N-benzylated heterocycle with potassium tert-butoxide in DMSO and oxygen at room temperature, which can cleanly afford the debenzylated product in high yield. researchgate.net Another approach utilizes N-iodosuccinimide (NIS) to effect the debenzylation of dibenzylamines, offering a tunable method where the stoichiometry of NIS can control the extent of debenzylation (mono- vs. di-debenzylation). ox.ac.uk

Table 3: N-Debenzylation Methods

| Reagent/Catalyst | Conditions | Substrate Type | Yield | Reference |

| Pd/C or Pd(OH)₂ | H₂ atmosphere, various solvents and temperatures | N-benzyl-4-anilidopiperidine derivatives | Near quantitative (optimized) | researchgate.net |

| 20% Pd(OH)₂/C | EtOH, 60 °C, H₂ atmosphere | N-Boc, N-benzyl double protected 2-aminopyridine | 26% (unoptimized) | nih.gov |

| 20% Pd(OH)₂/C, Acetic Acid | EtOH, H₂ atmosphere | N-Boc, N-benzyl double protected 2-aminopyridine | Improved yields | nih.gov |

| Potassium tert-butoxide/DMSO | Oxygen, room temperature | N-benzylated heterocycles | High | researchgate.net |

| N-Iodosuccinimide (NIS) | Dry or wet DCM, room temperature | Benzylamino alcohols | Tunable (mono- or di-debenzylation) | ox.ac.uk |

Strategies for Ring and Functional Group Modification

Further diversification of the this compound scaffold can be achieved through various strategies that modify the piperidine ring, the anilinophenyl ring, or the carboxamide moiety itself.

Functionalization of the Piperidine Ring (e.g., Position 2, Position 3, Position 4)

Introducing substituents onto the piperidine ring can significantly impact the biological activity of the resulting compounds. Synthetic routes have been developed to access chiral 2-substituted piperidine-4-carboxylic acids, which serve as versatile intermediates. researchgate.net These methods often start from readily available N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net

Reductive amination is another key strategy. For example, the reductive amination of N-[2-(2-thienyl)ethyl]-4-piperidinone can be used to introduce the anilino group at the 4-position. researchgate.net Similarly, reductive amination of a ketone with an amine followed by a Curtius rearrangement has been utilized to synthesize 4-aminopiperidine-4-carboxylic acids bearing various substituents. researchgate.net

The introduction of substituents at the 3-position of the piperidine ring has also been explored. For instance, the synthesis of 4-OH and 3-MeO-4-OH metabolites of fentanyl analogues often involves starting materials that are functionalized at the 3- and 4-positions of the piperidine ring. diva-portal.org

Modifications of the Anilinophenyl Ring (e.g., Halogenation)

Modification of the anilinophenyl ring, particularly through halogenation, has been a notable strategy in the development of certain 4-anilinopiperidine derivatives. The introduction of halogen atoms such as fluorine, chlorine, or bromine at various positions on the aniline ring can lead to compounds with altered properties. federalregister.govfederalregister.gov

Law enforcement agencies have observed an increase in fentanyl analogues containing a halogen on the aniline ring, suggesting that halogenated 4-anilinopiperidine precursors are being utilized in their synthesis. federalregister.govfederalregister.gov For example, para-fluoro-1-boc-4-AP has been identified in forensic laboratory analyses. federalregister.gov These halogenated precursors are often commercially available, making them accessible for synthetic purposes. federalregister.govfederalregister.gov

Table 4: Examples of Halogenated 4-Anilinopiperidine Precursors federalregister.govfederalregister.gov

| Halogen | Position on Aniline Ring | Precursor Example |

| Fluorine | para | para-Fluoro-1-boc-4-AP |

| Chlorine | Various | Chloro-4-anilinopiperidine derivatives |

| Bromine | Various | Bromo-4-anilinopiperidine derivatives |

Transformation of the Carboxamide Moiety (e.g., Esterification, Lactam Formation)

The carboxamide group at the 4-position of the piperidine ring can be transformed into other functional groups, providing another avenue for structural diversification.

One common transformation is the conversion of the primary carboxamide to an ester. This can be achieved by treating the carboxamide with dimethylformamide dimethylacetal in the presence of an appropriate alcohol. researchgate.net Another method involves the use of trialkyloxonium salts, such as trimethyl- or triethyloxonium (B8711484) tetrafluoroborate, followed by treatment with dilute acid. researchgate.net For instance, 1-benzyl-4-phenylamino-4-piperidinecarboxamide has been converted to its corresponding methyl and ethyl esters using this methodology. researchgate.net

The hydrolysis of the carboxamide to the corresponding carboxylic acid is another important transformation, often achieved under acidic or basic conditions. For example, a cyanoamine can be hydrolyzed to the amide with concentrated sulfuric acid, and then further hydrolyzed to the carboxylic acid by heating in hydrochloric acid. google.com

While less specific to the this compound core, general methods for lactam formation could potentially be applied. For example, β-lactams can be synthesized through various methods, including the Staudinger reaction or ring expansion of aziridines. frontiersin.org γ-Lactams can be accessed through multicomponent reactions. nih.gov The formation of a lactam from the this compound scaffold would involve an intramolecular cyclization, potentially leading to novel bridged or spirocyclic structures.

Structure Activity Relationship Sar Studies of 4 Anilinopiperidine 4 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Bioactivity

Modifications to the piperidine (B6355638) ring of 4-anilinopiperidine derivatives can significantly alter their bioactivity. The size, stereochemistry, and nature of substituents at various positions on this ring influence receptor binding and functional activity.

Research on related 4-anilidopiperidine compounds, such as fentanyl analogs, has shown that substitutions at the 3-position of the piperidine ring are particularly sensitive to steric bulk. For instance, the introduction of a methyl group at the 3-position can modulate potency, and the stereochemistry of this substitution is critical. Generally, larger alkyl groups at the 3-position tend to decrease analgesic potency, suggesting that the binding pocket has specific steric constraints in this region.

Substitutions at the 4-position of the piperidine ring also play a pivotal role in determining the pharmacological profile. The introduction of a polar group at this position can have a profound impact on binding affinity at the µ-opioid receptor. For example, in the fentanyl series, the presence of a methyl ester at the 4-position, as seen in carfentanil, dramatically increases potency. This suggests that a carboxamide group, being electronically similar to an ester, at the 4-position of the anilinopiperidine structure is a key determinant of bioactivity.

Table 1: Effect of Piperidine Ring Substitutions on µ-Opioid Receptor (MOR) Affinity in Fentanyl Analogs This table illustrates the impact of substitutions on the piperidine ring in the parent fentanyl structure, providing insights applicable to 4-anilinopiperidine-4-carboxamide derivatives.

| Compound | 3-Position Substitution | 4-Position Substitution | Relative MOR Affinity |

| Fentanyl | H | H | 1x |

| 3-Methylfentanyl (cis) | CH₃ | H | ~20x |

| 3-Methylfentanyl (trans) | CH₃ | H | <1x |

| Carfentanil | H | COOCH₃ | ~100x |

Data is generalized from multiple SAR studies.

Alterations to the aniline (B41778) ring of this compound derivatives provide another avenue to modulate their biological effects. The electronic properties and substitution pattern of the aniline ring are key factors in its interaction with the opioid receptor.

Table 2: Influence of Aniline Ring Substitutions on Bioactivity of Fentanyl Analogs This table demonstrates how different substituents on the aniline ring can affect the potency of fentanyl-related compounds.

| Compound | Aniline Ring Substituent | Relative Potency |

| Fentanyl | Unsubstituted | 1x |

| para-Fluoro-fentanyl | p-F | ~2-3x |

| ortho-Fluoro-fentanyl | o-F | Variable |

| meta-Fluoro-fentanyl | m-F | Variable |

Data is generalized from multiple SAR studies.

Derivatization of the carboxamide nitrogen can further refine the pharmacological profile. N-alkylation or N-arylation of the carboxamide can introduce additional steric and electronic features that may lead to altered receptor subtype selectivity or functional activity. The ability of the carboxamide to act as both a hydrogen bond donor and acceptor makes it a versatile functional group for establishing key interactions with receptor residues. In broader chemical contexts, piperidine-4-carboxamide derivatives have been investigated for a range of biological activities, underscoring the importance of this structural motif nih.gov.

Comparative SAR within the 4-Anilidopiperidine Class (e.g., Fentanyl, Carfentanil, Sufentanil, Remifentanil Analogues)

The 4-anilinopiperidine core is central to a number of clinically significant opioids, including fentanyl, carfentanil, sufentanil, and remifentanil. A comparative analysis of the SAR of these compounds provides a broader understanding of the structural requirements for potent µ-opioid receptor agonism.

Fentanyl serves as the prototype of this class. Its high potency is attributed to the optimal combination of the N-phenethyl group, the piperidine ring, and the N-propionyl anilino moiety.

Carfentanil introduces a methyl ester at the 4-position of the piperidine ring, leading to a substantial increase in potency compared to fentanyl. This highlights the favorability of an electron-withdrawing group at this position, a principle that extends to the 4-carboxamide derivatives.

Sufentanil incorporates a thienyl ring in place of the phenyl ring of the N-phenethyl group and a methoxymethyl group at the 4-position of the piperidine ring. These modifications result in even greater potency than fentanyl, demonstrating that bioisosteric replacement of the phenyl ring and specific substitutions at the 4-position can enhance activity.

Remifentanil is unique due to its ester linkage in the N-substituent, which allows for rapid metabolism by plasma and tissue esterases. This results in an ultra-short duration of action. Structurally, it also possesses a methyl ester at the 4-position, reinforcing the importance of this feature for high affinity.

The collective SAR of these compounds underscores that while the core 4-anilinopiperidine structure is essential for activity, modifications at the 1, 3, and 4 positions of the piperidine ring, as well as on the aniline ring and the N-acyl group, are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties.

Table 3: Comparative Features of Clinically Used 4-Anilidopiperidines

| Compound | Key Structural Modifications from Fentanyl | Relative Potency (to Morphine) |

| Fentanyl | - | ~100x |

| Carfentanil | 4-carbomethoxy group on piperidine ring | ~10,000x |

| Sufentanil | Thienylethyl group on piperidine nitrogen; 4-methoxymethyl on piperidine ring | ~500-1000x |

| Remifentanil | Methyl propanoate ester on piperidine nitrogen; 4-carbomethoxy group on piperidine ring | ~100-200x |

Relative potencies are approximate and can vary based on the assay.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the interaction of 4-anilinopiperidine derivatives with their biological targets. The introduction of chiral centers, for instance by substitution on the piperidine ring, can lead to diastereomers with markedly different pharmacological properties.

The 3-position of the piperidine ring is a well-studied example. When a methyl group is introduced at this position, the resulting cis and trans isomers exhibit significant differences in potency. The cis-isomer of 3-methylfentanyl is considerably more potent than the trans-isomer, indicating a specific spatial requirement for the methyl group within the receptor's binding pocket. This highlights that the three-dimensional arrangement of substituents is a key determinant of bioactivity.

While the parent this compound does not have a chiral center on the piperidine ring, the introduction of substituents at other positions or on the carboxamide itself could create stereoisomers. The differential activity of these stereoisomers would provide valuable information about the topography of the opioid receptor binding site and the preferred conformation for optimal interaction. The stereospecificity of drug-receptor interactions is a fundamental principle in medicinal chemistry, and it is highly relevant to the design of potent and selective this compound derivatives.

Molecular Interactions and Receptor Binding Profiling of 4 Anilinopiperidine 4 Carboxamide Derivatives

Ligand-Receptor Interaction Analysis

The biological activity of 4-anilinopiperidine-4-carboxamide derivatives is primarily defined by their ability to bind to and activate specific neuroreceptors.

Derivatives of 4-anilinopiperidine are well-established for their potent interactions with opioid receptors, particularly the µ-opioid receptor (MOR). unife.it Research into novel 4-anilinopiperidine analogues, where the classic phenethyl group of fentanyl is substituted with various amino acids, has demonstrated a consistent and selective binding affinity for the µ-opioid receptor over the δ-opioid receptor. researchgate.net This selectivity is a key characteristic, with some analogues showing up to a 17-fold preference for the µ-receptor.

The binding affinities are typically determined through competitive analyses using radiolabeled ligands, such as [³H]DAMGO for µ-receptors and [³H]DPDPE for δ-receptors, in membrane preparations from cells expressing these receptors. These studies have revealed a broad range of binding affinities at the µ-opioid receptor, with inhibition constant (Ki) values ranging from 47 nM to 76 µM, depending on the specific structural modifications of the analogue.

Structure-activity relationship (SAR) studies suggest that the N-phenyl-N-piperidin-4-yl-propionamide moiety is a critical determinant for this selective µ-opioid receptor binding. Functional assays using isolated tissues, such as the guinea-pig ileum and mouse vas deferens, have further confirmed the agonist activity of these compounds at the µ-opioid receptor. Related chemical structures, like 4-phenylpiperidines, also exhibit high affinity for the µ-binding site, low affinity for the δ-site, and are nearly inactive at the κ-site. researchgate.net

Table 1: Opioid Receptor Binding Profile for 4-Anilinopiperidine Analogues

| Receptor Subtype | Binding Affinity (Ki) Range | Selectivity (µ vs. δ) | Primary Ligand Function |

|---|---|---|---|

| µ-Opioid Receptor (MOR) | 47 nM – 76 µM | High | Agonist |

| δ-Opioid Receptor (DOR) | Lower affinity compared to MOR | Low | - |

| κ-Opioid Receptor (KOR) | Almost inactive | Very Low | - |

This table summarizes findings from studies on various 4-anilinopiperidine analogues.

Sigma Receptors: Structurally related compounds, specifically N-(1-benzylpiperidin-4-yl)-arylacetamides, have been identified as potent agonists at sigma receptors. springermedizin.de These compounds have shown high affinity for the sigma-1 receptor subtype, with Ki values as low as 3.9 nM, and lower affinity for the sigma-2 subtype (Ki of 240 nM). springermedizin.deresearchgate.net Although direct sigma receptor binding data for this compound is not extensively documented, the affinity of its structural relatives suggests a potential for interaction. Some research on fentanyl's mechanism suggests that sigma receptor activation is not a prerequisite for all of its effects, such as the attenuation of muscarinic coronary contraction. nih.gov

Acetylcholine (B1216132) Receptors: There is evidence that fentanyl and its analogues can interact with muscarinic acetylcholine receptors. Studies have shown that fentanyl can attenuate acetylcholine-induced vasorelaxation by inhibiting the endothelial M3 muscarinic receptor pathway. researchgate.netnih.gov Furthermore, certain fentanyl analogues have been identified as antagonists at M2 and M3 acetylcholine receptors, with Ki values of 794 nM and 100 nM, respectively. springermedizin.de While direct studies on this compound are limited, the documented activity of its parent compounds indicates a potential for cross-reactivity with the cholinergic system. springermedizin.de Research has also explored activating α4β2 nicotinic acetylcholine receptors to counteract fentanyl-induced side effects, indicating a complex interplay between the opioid and cholinergic systems. nih.gov

Enzymatic Interactions and Inhibition Studies

The metabolism of 4-anilinopiperidine derivatives is crucial for their duration of action and clearance from the body. This process is primarily mediated by enzymes in the liver.

The cytochrome P450 (CYP) enzyme superfamily is responsible for the Phase I metabolism of a vast number of drugs, including many 4-aminopiperidine-based therapeutic agents. nih.govnih.gov CYP3A4 is typically the major isoform involved in the N-dealkylation of these compounds. nih.gov The metabolism of these drugs can be moderate to high, with CYP3A4 and sometimes CYP2D6 playing significant roles. nih.gov The core metabolic reaction involves the oxidation of the substrate at the enzyme's heme-iron center. nih.govyoutube.com

For this compound, the amide group represents a potential site for enzymatic hydrolysis. The synthesis of related anilino-amides can be achieved through the selective hydrolysis of anilino-nitriles, suggesting that the amide bond is susceptible to cleavage. nih.gov This enzymatic hydrolysis would be considered a Phase I metabolic reaction, converting the compound into a more polar substance to facilitate excretion. youtube.com While specific studies detailing the enzymatic inhibition profile of this compound are not widely available, its structural similarity to other synthetic opioids suggests it is a substrate for drug-metabolizing enzymes like CYP3A4 and potentially subject to hydrolysis by amidase enzymes.

Computational Chemistry and Molecular Modeling in 4 Anilinopiperidine 4 Carboxamide Research

In Silico Prediction of Protein Targets

The initial step in understanding the therapeutic potential of a compound like 4-anilinopiperidine-4-carboxamide is identifying its likely biological targets. In silico target prediction, or target fishing, is a computational strategy that predicts potential protein targets for a given small molecule. mdpi.com This approach is crucial for elucidating a compound's mechanism of action, predicting potential off-target effects, and exploring possibilities for drug repurposing. mdpi.com

Receptor-based methods, such as reverse docking, screen a compound against a database of 3D protein structures to identify potential binding partners. mdpi.com This method not only predicts the interaction but also provides a model of the binding pose, which is vital for rational drug design. mdpi.com Ligand-based approaches, conversely, rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar protein targets. nih.gov Web servers and software tools that employ these methods can generate a ranked list of probable targets, guiding further experimental validation. For instance, a hybrid protocol combining pharmacophore screening and docking has been successfully used to identify potential targets for scaffolds with known biological activity. mdpi.com

For the 4-anilinopiperidine scaffold, the primary and most well-documented targets are opioid receptors, particularly the mu (μ) and to a lesser extent, the delta (δ) and kappa (κ) receptors. nih.govnih.govnih.gov Computational studies, including molecular docking, have been instrumental in modeling the binding of fentanyl and its analogues to the μ-opioid receptor, revealing potential binding site models. ebi.ac.uk Beyond opioid receptors, derivatives of the core piperidine (B6355638) structure have been investigated for a wide array of targets. For example, novel piperidine-4-carboxamide derivatives were designed and evaluated as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key target in anti-HIV-1 therapy. nih.gov

Table 1: Predicted Protein Target Classes for Piperidine-based Scaffolds

| Scaffold Class | Predicted/Confirmed Protein Target | Computational Method Utilized | Reference |

| 4-Anilinopiperidines | Mu (μ), Delta (δ), Kappa (κ) Opioid Receptors | Molecular Docking, Pharmacophore Modeling | nih.govebi.ac.uk |

| Piperidine-4-carboxamides | C-C chemokine receptor type 5 (CCR5) | Pharmacophore Modeling, Docking | nih.gov |

| 4-Anilinopiperidines | 5-HT2A Serotonin Receptors | Virtual Screening, Docking | nih.gov |

| Thiophene (B33073) Carboxamides | Tubulin | Molecular Docking, Molecular Dynamics | nih.gov |

This table is generated based on findings from related piperidine carboxamide and anilinopiperidine structures to infer potential target classes for this compound.

Prediction of Biological Activity Spectra for Derivatives

Computational tools can predict the likely biological activities of novel or uncharacterized compounds based on their chemical structure. This is often accomplished using software that compares the structural features of a query molecule to a vast database of compounds with known activities.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For instance, a non-linear QSAR study was successfully conducted on 4-phenylpiperidine (B165713) derivatives, which are structurally related to the 4-anilinopiperidine core, to predict their analgesic activity as μ-opioid agonists. nih.gov This study used a neural network approach with selected molecular descriptors to build a predictive model. nih.gov Such models can then be used to predict the activity of new derivatives and guide structural optimization. nih.govnih.gov

For derivatives of this compound, the predicted activities are diverse. The foundational 4-anilinopiperidine structure is strongly associated with potent opioid agonism, leading to analgesic effects. nih.gov Modifications to this core can significantly alter the activity profile. For example, introducing a methyl-carboxylate moiety at the 4-position of the piperidine ring, as seen in carfentanil, dramatically increases potency. nih.gov Other derivatives have been designed as CCR5 inhibitors for anti-HIV applications or as tubulin polymerization inhibitors for anticancer activity, demonstrating the scaffold's versatility. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov This model serves as a 3D query for virtual screening, a computational technique used to search large libraries of compounds to identify those that match the pharmacophore and are therefore likely to be active. nih.gov

This approach has been extensively applied to ligands targeting the κ-opioid receptor (KOR) and other G protein-coupled receptors (GPCRs). nih.gov For fentanyl derivatives, pharmacophore models have been developed to understand the key features required for analgesic activity. nih.gov These models, often combined with Comparative Molecular Field Analysis (CoMFA), help to visualize the favorable steric and electrostatic interactions within the receptor's binding site. nih.gov

In a practical application, a 'Y shape' pharmacophore model for CCR5 inhibitors was used to design novel piperidine-4-carboxamide derivatives. nih.gov This strategy, which also involved a group-reverse approach, led to the synthesis of compounds with potent inhibitory activity against CCR5, validated through in vitro assays. nih.gov Similarly, virtual screening of vast chemical libraries against receptor models, such as the CB2 cannabinoid receptor, has proven effective in discovering novel ligands, demonstrating the power of this technique to explore new chemical space efficiently. nih.gov

Table 2: Example Pharmacophore Features for Related Scaffolds

| Target | Key Pharmacophore Features | Application | Reference |

| Opioid Receptors (Fentanyl-like) | Hydrophobic regions, H-bond acceptors, positive ionizable feature | Virtual screening, CoMFA analysis | nih.gov |

| CCR5 | 'Y-shape' model with specific hydrophobic and H-bond features | Design of new piperidine-4-carboxamide inhibitors | nih.gov |

| Dipeptidyl peptidase 4 (DPP-4) | Pi-Pi interactions, H-bond donor, H-bond acceptors | Virtual screening of bioactive peptides | fip.org |

Conformational Analysis of this compound and Analogues

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation when it binds to its target receptor. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule.

Early research using X-ray crystallography and computer-assisted conformational analysis on fentanyl derivatives revealed that the orientation of the N-phenylpropanamide group relative to the piperidine ring is crucial for binding to the opiate receptor. pku.edu.cn These studies showed a strong correlation between the conformations determined experimentally and those calculated computationally. pku.edu.cn It was found that for potent fentanyl-type analgesics, a specific torsion angle involving the N-phenethyl substituent is favored for optimal receptor interaction. pku.edu.cn

More advanced computational techniques like molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape. mdpi.com MD simulations can explore the flexibility of a ligand and the stability of its interaction with a protein target over time. nih.govfrontiersin.org For example, MD simulations have been used to study the binding stability of thiophene carboxamide derivatives within the colchicine-binding site of tubulin, confirming that the identified binding poses were stable. nih.gov Similarly, both fully atomistic and coarse-grained MD simulations have been employed to study the interaction of opioids with the μ-opioid receptor and the surrounding cell membrane, providing insights into how factors like pH might influence binding. mdpi.com Such analyses are critical for understanding structure-activity relationships and designing analogues with improved potency and selectivity.

Application of AI/ML Methods in Molecular Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.gov These technologies can analyze vast and complex datasets to identify patterns, predict properties, and generate new molecular structures with desired characteristics. nih.gov

In the context of molecular design, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can create novel molecules from scratch that are optimized for specific targets and properties. nih.govpitt.edu These models can be trained on known active compounds to learn the "rules" of molecular design for a particular target and then generate new, diverse, and synthesizable structures.

ML models are also heavily used in developing predictive QSAR models, which, as mentioned earlier, correlate a compound's structure with its activity. nih.govfrontiersin.org Deep learning, a subset of ML, has been applied to predict molecular properties, drug-target interactions, and even the outcomes of molecular docking simulations with increasing accuracy. mdpi.comfrontiersin.org For instance, ML algorithms can be trained on large datasets of drug-target interactions to predict new pairs or to optimize the properties of existing drugs. nih.gov By integrating these AI/ML approaches, researchers can create a "design-synthesis-test" cycle that is significantly faster and more efficient than traditional methods, ultimately accelerating the journey from a chemical scaffold like this compound to an optimized clinical candidate. pitt.edu

Lead Optimization and Drug Design Strategies for 4 Anilinopiperidine 4 Carboxamide Based Compounds

Principles of Lead Optimization for Small Molecules

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structures of lead compounds to improve their drug-like properties. nih.gov For small molecules like 4-anilinopiperidine-4-carboxamide and its derivatives, the primary goals of lead optimization are to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic and pharmacodynamic profiles. This process aims to address any deficiencies in the initial lead compound, such as low efficacy, off-target effects, or poor metabolic stability. nih.gov

Iterative Design and Synthesis in Optimization Cycles

The process of lead optimization is inherently iterative, involving repeated cycles of design, synthesis, and biological testing. This cyclical process allows for the gradual refinement of a lead compound's properties. For instance, the synthesis of various 4-anilinopiperidine derivatives is a testament to this iterative approach. researchgate.netnih.gov

The cycle begins with the design of new analogs based on the SAR data from previous iterations. These designs may involve subtle modifications to the lead structure or more significant changes, such as the introduction of new functional groups or the alteration of the core scaffold. Computational tools are often employed in the design phase to predict the potential effects of these modifications.

Following the design phase, the new compounds are synthesized in the laboratory. Various synthetic strategies have been developed for the preparation of 4-anilinopiperidine derivatives, allowing for the efficient production of a diverse range of analogs for biological evaluation. researchgate.netnih.gov The synthesized compounds are then subjected to a battery of in vitro and in vivo assays to assess their potency, selectivity, and other pharmacological properties. The data generated from this testing then informs the next round of design, continuing the optimization cycle until a candidate with the desired profile is identified.

Strategies for Modulating Potency and Selectivity

A primary objective of lead optimization is to enhance the potency and selectivity of a compound. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is a measure of its ability to interact with its intended target over other potential targets. For this compound-based compounds, a number of strategies have been employed to modulate these properties.

One common approach is the modification of substituents on the piperidine (B6355638) ring and the aniline (B41778) moiety. For example, the introduction of a methyl group at the 3-position of the piperidine ring of certain 4-anilinopiperidine analogs has been shown to dramatically increase analgesic potency. nih.gov Similarly, substitutions on the aniline ring can influence both potency and selectivity. Halogenation of the aniline ring, for instance, has been explored in the synthesis of various fentanyl analogs, leading to compounds with altered receptor binding profiles. federalregister.govfederalregister.gov

The nature of the acyl group on the aniline nitrogen is also a critical determinant of activity. The replacement of the propionyl group in fentanyl with other acyl groups has been a common strategy to modulate its pharmacological profile. Furthermore, the substituent on the piperidine nitrogen plays a significant role in determining the compound's interaction with its target. Replacing the phenethyl group of fentanyl with other aromatic ring-containing moieties has been shown to influence selectivity for different opioid receptor subtypes. nih.gov

Table 1: Impact of Structural Modifications on the Potency of 4-Anilinopiperidine Analogs

| Compound/Modification | Base Compound | Modification | Resulting Potency | Reference |

| cis-(+)-3-methyl analog | Fentanyl | Addition of a methyl group at the C-3 position of the piperidine ring | 6700 times more potent than morphine | nih.gov |

| Carfentanil | Fentanyl | Addition of a methyl-carboxylate at the 4-position of the piperidine ring | 30-100 times the potency of fentanyl | nih.gov |

| Acetyl-keto derivative | 4-Anilinopiperidine | N-acylation and introduction of a keto group | 4900 times as potent as morphine | nih.gov |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological properties. This approach is particularly useful for addressing issues such as metabolic instability, poor permeability, or undesirable side effects. u-tokyo.ac.jpnih.gov

In the context of this compound and its analogs, the amide bond itself can be a target for bioisosteric replacement. Amide bonds can be susceptible to enzymatic cleavage, leading to a short duration of action. Replacing the amide with a more stable isostere can enhance the metabolic stability of the compound. For example, heterocycles such as oxadiazoles (B1248032) or triazoles can serve as effective amide bioisosteres. nih.gov These replacements can mimic the geometry and electronic properties of the amide group while offering improved pharmacokinetic characteristics.

Another area for bioisosteric replacement is the carboxamide group at the 4-position of the piperidine ring. For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, and by extension, can be considered in the context of the carboxamide to alter acidity, lipophilicity, and metabolic stability. While direct examples for "tetrazolone" as a replacement for the carboxamide in this compound are not prevalent in the provided literature, the principle of using such heterocycles to mimic and improve upon the properties of the carboxamide is a valid strategy in lead optimization. google.com

Lead Hopping and Scaffold Diversification

Lead hopping, also known as scaffold hopping, is a more drastic lead optimization strategy that involves replacing the core molecular framework (scaffold) of a lead compound with a structurally different one, while maintaining the key pharmacophoric features required for biological activity. niper.gov.innih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govresearchgate.net

Starting from a this compound scaffold, lead hopping could involve replacing the piperidine ring with other cyclic systems, such as a pyrrolidine (B122466) or a tropane (B1204802) ring, to explore new chemical space. The goal is to identify new scaffolds that can present the key anilino and carboxamide pharmacophores in a similar spatial orientation to the original lead, but with a different underlying molecular architecture.

Metabolic Transformation Pathways of 4 Anilinopiperidine 4 Carboxamide Derivatives

Major Metabolic Reactions

The metabolism of 4-anilinopiperidine-4-carboxamide derivatives is characterized by several key reactions that modify the parent molecule, leading to the formation of various metabolites. These reactions are crucial for the detoxification and elimination of the compounds from the body.

N-Dealkylation: This is a predominant metabolic pathway for many 4-anilinopiperidine derivatives. nih.gov It involves the removal of an alkyl group from the piperidine (B6355638) nitrogen. For instance, in the metabolism of fentanyl, a well-known 4-anilinopiperidine derivative, N-dealkylation is a principal reaction catalyzed by CYP3A4. nih.gov This process leads to the formation of norfentanyl. nih.gov Similarly, for other analogues, N-dealkylation at the piperidine nitrogen is a common metabolic step. nih.govresearchgate.net

N-Deacylation: This reaction involves the cleavage of the amide bond, resulting in the removal of the acyl group from the anilino nitrogen. This pathway has been observed for various fentanyl analogues. researchgate.netnih.gov

Hydroxylation: The introduction of a hydroxyl group onto the molecule is another significant metabolic transformation. Hydroxylation can occur at several positions, including the phenyl ring of the anilino moiety, the piperidine ring, and along the alkyl side chains. nih.gov For example, hydroxylation of the propionylamide side chain has been reported, which can be further oxidized to a carboxylic acid. nih.gov

N-Oxidation: The formation of N-oxides is also a recognized metabolic pathway for 4-anilinopiperidine derivatives. nih.govresearchgate.net This reaction involves the oxidation of the piperidine nitrogen atom.

Carboxamide Hydrolysis: The hydrolysis of the carboxamide group is a notable metabolic pathway, leading to the formation of carboxylic acid derivatives. nih.govnih.gov For instance, the hydrolysis of the carboxamide moiety in some fentanyl analogs shifts the metabolic profile towards this hydrolytic reaction. nih.gov

Enzymatic Pathways Involved in Metabolism

The biotransformation of this compound derivatives is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govsciencescholar.us

Cytochrome P450 Isozymes: Several specific CYP isozymes have been identified as key players in the metabolism of these compounds.

CYP3A4: This is the major isoform responsible for the metabolism of a vast number of drugs, including many 4-anilinopiperidine derivatives. nih.govnih.gov It is heavily involved in the N-dealkylation of these compounds. nih.govnih.gov Studies on various fentanyl homologs have confirmed the main involvement of CYP3A4 in their phase I metabolism. researchgate.netnih.govresearchgate.net

CYP2D6: This is another important isozyme that can contribute to the metabolism of certain 4-anilinopiperidine derivatives. researchgate.netnih.govscience.gov In some cases, it may play a more significant role than CYP3A4, particularly in hydroxylation reactions. nih.govnih.gov For some fentanyl analogs, both CYP3A4 and CYP2D6 are involved in their metabolism. researchgate.netnih.gov

The involvement of these specific isozymes highlights the potential for drug-drug interactions, as co-administered substances that inhibit or induce these enzymes can alter the metabolic clearance of this compound derivatives. researchgate.netnih.gov

Characterization of Metabolites

The identification and characterization of metabolites are essential for a complete understanding of a drug's disposition. Various analytical techniques, such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), are employed to identify these metabolic products. researchgate.netnih.gov

Carboxamide Hydrolysis Products: A significant class of metabolites arises from the hydrolysis of the carboxamide group. This reaction leads to the formation of the corresponding carboxylic acid. nih.govnih.gov For example, despropionyl-fentanyl, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a minor human metabolite of fentanyl that results from carboxamide hydrolysis. nih.govnist.gov

The table below summarizes the major metabolic reactions and the resulting metabolites for some 4-anilinopiperidine derivatives.

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) |

| Fentanyl | N-Dealkylation | Norfentanyl nih.gov |

| Fentanyl | Carboxamide Hydrolysis | 4-Anilino-N-phenethylpiperidine (4-ANPP) nih.gov |

| Fentanyl Analogs | N-Deacylation | Deacylated metabolites researchgate.netnih.gov |

| Fentanyl Analogs | Hydroxylation | Hydroxylated derivatives nih.gov |

| Fentanyl Analogs | N-Oxidation | N-oxide metabolites nih.govresearchgate.net |

Analytical Chemistry Applications of 4 Anilinopiperidine Derivatives

Reactivity of Functional Groups in Derivatization Processes

The structure of 4-anilinopiperidine-4-carboxamide contains three key functional groups with active hydrogens that can participate in derivatization reactions: the secondary amine of the piperidine (B6355638) ring, the secondary amine of the aniline (B41778) group, and the primary amide (-CONH2). The ease of derivatizing these groups with a reagent like BSTFA generally follows the order: amine > amide. sigmaaldrich.com

The reactivity is also influenced by steric hindrance. sigmaaldrich.com The secondary amine within the piperidine ring is generally accessible. The aniline amine's reactivity may be slightly different due to the electronic effects of the aromatic ring. The primary carboxamide group is typically the least reactive of the three and may require more stringent reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like TMCS) to achieve complete silylation. sigmaaldrich.com

Therefore, a derivatization strategy for this compound would need to be optimized to ensure that all three active sites are derivatized, leading to a single, stable product with significantly reduced polarity and enhanced volatility for GC-MS analysis. Incomplete derivatization can lead to multiple peaks for the same analyte, complicating chromatographic separation and quantification.

Interactive Table: Functional Group Reactivity in Derivatization

| Functional Group in this compound | Type | Expected Reactivity (Silylation) | Notes |

|---|---|---|---|

| Piperidine Nitrogen | Secondary Aliphatic Amine | High | Generally reactive and accessible. sigmaaldrich.com |

| Aniline Nitrogen | Secondary Aromatic Amine | High | Reactivity influenced by the phenyl group. sigmaaldrich.com |

| Carboxamide | Primary Amide | Low to Moderate | Least reactive; may require catalyst (TMCS) and/or elevated temperature for complete reaction. sigmaaldrich.com |

Q & A

Basic: What are the recommended synthetic routes for 4-anilinopiperidine-4-carboxamide, and how can intermediates like 4-anilino-1-Boc-piperidine be optimized?

Methodological Answer:

A common route involves Boc-protection of 4-anilinopiperidine precursors to improve stability during synthesis. For example, 4-anilino-1-Boc-piperidine (CAS 29119) is a key intermediate . Optimize Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert conditions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient). Challenges include avoiding side reactions from residual amines; use scavengers like triisopropylsilane (TIPS) during deprotection .

Advanced: How to resolve contradictions in reported biological activity data for 4-anilinopiperidine derivatives?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, trace halides (regulated under DEA List I) can alter receptor binding . To validate:

Reproduce assays under standardized conditions (e.g., 37°C, pH 7.4 buffer).

Characterize impurities via LC-MS (ESI+ mode, m/z 200–600) and compare with reference spectra .

Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Use EI-MS for fragmentation patterns (e.g., base peak at m/z 217 for the parent ion C₁₁H₁₆N₂O) .

- NMR: ¹H NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 7.2–7.4 (aromatic H), δ 3.5 (piperidine CH₂), δ 2.1 (amide NH₂) .

- HPLC: Retention time ~8.2 min (C18 column, 0.1% TFA in H₂O/MeOH 60:40) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

Stress Testing: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

Degradation Analysis: Monitor via UPLC-PDA (220 nm) for new peaks. Common degradants include hydrolyzed amides (e.g., 4-anilinopiperidine) .

Kinetic Modeling: Use Arrhenius plots to predict shelf life. For hygroscopic batches, store under argon with desiccants .

Basic: What safety precautions are essential when handling 4-anilinopiperidine derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- First Aid: For skin contact, wash with soap/water ≥15 min; for eye exposure, irrigate with saline ≥10 min .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and acid chlorides to prevent exothermic reactions .

Advanced: How to troubleshoot low yields in the coupling of 4-anilinopiperidine with carboxamide groups?

Methodological Answer:

Activation Strategy: Use HATU/DIPEA in DMF for amide bond formation (yields >70% vs. EDCl/HOBt <50%) .

Purification: Employ flash chromatography (silica gel, EtOAc/hexane 3:7) to remove unreacted amines.

Side Reactions: Check for Boc-group cleavage using FT-IR (absence of ~1680 cm⁻¹ carbonyl stretch) .

Basic: What regulatory considerations apply to 4-anilinopiperidine derivatives in the U.S.?

Methodological Answer:

The DEA classifies halides, amides, and carbamates of 4-anilinopiperidine as List I chemicals (21 CFR §1310.02). Researchers must:

- Register with the DEA for synthesis/distribution.

- Maintain records for ≥2 years (21 U.S.C. 827) .

- Note: No exemptions exist for mixtures containing these derivatives .

Advanced: How to analyze intermolecular interactions of this compound with biological targets?

Methodological Answer:

Docking Studies: Use Schrödinger Maestro to model binding to µ-opioid receptors (PDB ID: 6DDF). Focus on hydrogen bonds with Asp147 and hydrophobic contacts .

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

Experimental Validation: Compare with SPR data (KD < 1 µM indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.